N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide
Description
N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring and a phenoxy group, making it a subject of interest in various fields of chemical research.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-butan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-4-13(2)15-5-8-17(9-6-15)23-12-19(22)21-18-10-7-16(20)11-14(18)3/h5-11,13H,4,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKIZTIUOHXQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide typically involves the following steps:
Acylation: The formation of the acetamide group through the reaction of an amine with an acyl chloride.
Etherification: The attachment of the phenoxy group to the acetamide backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalysts: Use of catalysts to increase the reaction rate and yield.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure Control: Optimization of reaction conditions to ensure maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the brominated aromatic ring to a more oxidized state.
Reduction: Reduction of the acetamide group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a new substituted aromatic compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving brominated aromatic compounds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to its chemical structure.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
N-(4-bromo-2-methylphenyl)-2-[4-(butan-2-yl)phenoxy]acetamide is unique due to its specific combination of brominated aromatic ring and phenoxyacetamide structure, which may confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
